3-(dimethylcarbamoyl)pyridine-2-sulfonyl Chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride typically involves the reaction of 3-(dimethylcarbamoyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process includes steps such as purification and isolation of the final product to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Chemistry: 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients and crop protection agents .
Mechanism of Action
The mechanism of action of 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical and biological applications to modify target molecules .
Comparison with Similar Compounds
- 3-(dimethylcarbamoyl)pyridine-2-sulfonyl fluoride
- 3-(dimethylcarbamoyl)pyridine-2-sulfonyl bromide
- 3-(dimethylcarbamoyl)pyridine-2-sulfonyl iodide
Comparison: Compared to its analogs, 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride is unique due to its specific reactivity profile. The chloride derivative is often preferred in synthetic applications due to its balance of reactivity and stability. The fluoride, bromide, and iodide analogs may exhibit different reactivity patterns and are used in specialized applications where their unique properties are advantageous .
Properties
IUPAC Name |
3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIPIDWLIDQGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456689 | |
Record name | 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112006-58-3 | |
Record name | 3-[(Dimethylamino)carbonyl]-2-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112006-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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